molecular formula C7H4ClF2NO3 B2547109 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene CAS No. 200207-20-1

1-Chloro-4-(difluoromethoxy)-2-nitrobenzene

Cat. No.: B2547109
CAS No.: 200207-20-1
M. Wt: 223.56
InChI Key: SRFJOKOAYBGSMI-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H4ClF2NO3 and its molecular weight is 223.56. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

1-Chloro-4-nitrobenzene and its derivatives play a significant role in catalysis and chemical synthesis. For example, L. Hui-ping (2005) demonstrated the catalytic synthesis of 1,2-Dichloro-4-nitrobenzene, a derivative of 1-chloro-4-nitrobenzene, using a tower reactor and Lewis acid catalysts. This process yielded higher results than traditional flask reactors (L. Hui-ping, 2005). Similarly, J. J. Blanksma and P. Fohr (2010) explored the interaction of 1‐chloro‐2‐cyano‐4‐nitrobenzene and 1‐chloro‐4‐nitrobenzene with sodium glycolate and sodium glycerolate, leading to the substitution of the chlorine atom in these compounds (Blanksma & Fohr, 2010).

Microbial Degradation and Environmental Applications

M. Shah (2014) reported on the bacterial degradation of 1-chloro-4-nitrobenzene, highlighting its use as a carbon, nitrogen, and energy source for specific bacterial strains. This research has implications for environmental bioremediation (Shah, 2014).

Electrochemical Applications

The electrochemical properties of 1-chloro-4-nitrobenzene derivatives have been studied by Peng Du and D. Peters (2010), providing insights into electrosynthetic routes for specific benzene derivatives (Du & Peters, 2010). Furthermore, Odoom Jibrael Kingsford et al. (2018) developed a sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, highlighting its environmental monitoring applications (Kingsford et al., 2018).

Zeolite Catalysis

R. Claridge et al. (1999) demonstrated the use of zeolites in the catalysis of aromatic nitrations, including 1-chloro-4-nitrobenzene, providing near-quantitative yields and improved regioselectivity (Claridge et al., 1999).

Derivative Synthesis and Chemical Reactions

A. M. Sipyagin et al. (2004) prepared new derivatives of 1-chloro-2-nitrobenzene, leading to various nucleophilic substitution reactions and synthetic possibilities (Sipyagin et al., 2004). E. M. van der Aar et al. (1997) studied the structure-activity relationships of 4-substituted 1-chloro-2-nitrobenzenes, revealing insights into their chemical behavior (van der Aar et al., 1997).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H227-H302-H315-H319-H335. The precautionary statements include P210-P261-P301+P312-P302+P352-P304+P340-P305+P351+P338 .

Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFJOKOAYBGSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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